B1578510 Non-disulfide-bridged peptide5.5

Non-disulfide-bridged peptide5.5

カタログ番号: B1578510
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Non-disulfide-bridged peptide 5.5 (NDBP5.5) is a linear peptide derived from the venom of the scorpion Hadrurus gertschi. Unlike disulfide-bridged peptides (DBPs), which rely on cysteine residues for structural stability, NDBP5.5 lacks disulfide bonds, rendering it conformationally flexible . This peptide is characterized by a predicted α-helical secondary structure (determined via HeliQuest and molecular dynamics simulations) and amphipathic properties, enabling interactions with microbial membranes . NDBP5.5 demonstrates potent antimycobacterial activity, specifically inhibiting Mycobacterium abscessus subsp. massiliense at low micromolar concentrations, with minimal hemolytic effects at therapeutic doses . Its mechanism involves membrane disruption, a common trait among antimicrobial peptides (AMPs), though its specificity for mycobacteria suggests unique structural adaptations .

特性

生物活性

Antibacterial

配列

IFSAIAGLLSNLL

製品の起源

United States

類似化合物との比較

Structural Comparison with Similar Non-disulfide-bridged Peptides

NDBPs exhibit high structural diversity but share common features such as amphipathicity, helical propensity, and cationic charge. Below is a comparison of NDBP5.5 with other well-studied NDBPs:

Peptide Length (aa) Net Charge Hydrophobicity (H) α-Helix Content (%) Amphipathicity Key Activity Cytotoxicity (Hemolysis)
NDBP5.5 23 +4 0.65 ~60% (predicted) High Antimycobacterial <10% at 25 µM
ToAP2 19 +3 0.72 75% High Broad-spectrum antimicrobial <6.25 µM (low toxicity)
ToAP2S1 19 +3 0.85 70% Moderate Antimicrobial Higher than ToAP2 at 6.25 µM
NDBP-4.23 17 +2 0.58 50% Low Immunomodulatory <25 µM (low toxicity)
NDBP-5.7 21 +5 0.61 65% High Anticancer, antimicrobial Minimal across all doses
ToAcP 18 +1 0.42 30% None Bradykinin potentiation Not reported

Key Observations :

  • Amphipathicity: NDBP5.5, ToAP2, and NDBP-5.7 exhibit strong amphipathicity, critical for membrane interaction. ToAcP lacks this property, correlating with its non-membrane-targeting bioactivity .
  • Hydrophobicity : Higher hydrophobicity (e.g., ToAP2S1, H = 0.85) correlates with increased self-association and hemolytic risk, explaining ToAP2S1’s higher cytotoxicity compared to ToAP2 .
  • Charge : Cationic charge (+3 to +5) enhances binding to anionic microbial membranes. NDBP5.5’s +4 charge balances selectivity and potency .

Pharmacological Activity Comparison

Antimicrobial Activity
  • NDBP5.5 : Exhibits specificity for mycobacteria (MIC = 2.5 µM against M. abscessus), likely due to unique interactions with mycobacterial lipid membranes .
  • ToAP2/ToAP3/ToAP4 : Broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus, MIC = 1–5 µM) and Gram-negative bacteria (e.g., Escherichia coli, MIC = 5–10 µM) .
  • NDBP-5.7 : Targets cancer cells (IC₅₀ = 10 µM for HeLa cells) and fungi (e.g., Candida albicans, MIC = 8 µM) .
Cytotoxicity
  • NDBP5.5 and NDBP-5.7 show minimal hemolysis (<10% at 25 µM), making them promising for therapeutic use .
  • ToAP2S1’s higher hydrophobicity increases hemolytic activity (20% at 6.25 µM), limiting its therapeutic window .

Therapeutic Potential and Challenges

  • Advantages :
    • Low cytotoxicity profiles (e.g., NDBP5.5, NDBP-5.7) .
    • Resistance evasion via membrane disruption mechanisms .
  • Challenges :
    • Proteolytic degradation due to lack of disulfide stabilization .
    • Optimization of pharmacokinetics (e.g., half-life, tissue penetration) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。